4-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide
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Overview
Description
4-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the triazoloquinazoline core, along with the sulfonamide group, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the formation of the triazoloquinazoline core through a cyclization reaction
Formation of Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized via a cyclization reaction involving an appropriate precursor, such as an aminoquinazoline derivative, and a triazole-forming reagent.
Introduction of 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable halogenated aromatic compound.
Sulfonamide Formation: The sulfonamide group is typically introduced through a reaction with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenated aromatic compounds and nucleophiles/electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield reduced triazoloquinazoline derivatives.
Scientific Research Applications
4-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to intercalate with DNA, thereby inhibiting DNA replication and transcription. This leads to the disruption of cellular processes and ultimately results in cell death. The presence of the triazoloquinazoline core enhances its binding affinity to DNA and other molecular targets.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Quinazoline Derivatives: Compounds with the quinazoline core are known for their anticancer and antimicrobial properties.
Sulfonamide Derivatives: These compounds are widely used in medicinal chemistry for their antibacterial and diuretic activities.
Uniqueness
4-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide is unique due to the combination of the triazoloquinazoline core and the sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-[2-[[3-(4-chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN6O2S/c24-17-9-7-16(8-10-17)21-23-27-22(19-3-1-2-4-20(19)30(23)29-28-21)26-14-13-15-5-11-18(12-6-15)33(25,31)32/h1-12H,13-14H2,(H,26,27)(H2,25,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEGJQJDDWAZES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC=C(C=C4)Cl)NCCC5=CC=C(C=C5)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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